5-Methoxybenzene-1,2,4-triyl triacetate
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Overview
Description
5-Methoxybenzene-1,2,4-triyl triacetate: is an organic compound with the molecular formula C13H14O7. It is a derivative of benzene, where three hydroxyl groups are replaced by acetate groups, and one methoxy group is attached to the benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzene-1,2,4-triyl triacetate typically involves the acetylation of 5-methoxybenzene-1,2,4-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent over-acetylation and ensure selective acetylation of the hydroxyl groups .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxybenzene-1,2,4-triyl triacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acetate groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Conversion to 5-methoxybenzene-1,2,4-triol.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemistry: 5-Methoxybenzene-1,2,4-triyl triacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed acetylation and deacetylation reactions. It helps in understanding the mechanisms of acetyltransferases and deacetylases .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers .
Mechanism of Action
The mechanism of action of 5-Methoxybenzene-1,2,4-triyl triacetate involves its hydrolysis by esterases to release acetic acid and 5-methoxybenzene-1,2,4-triol. The released triol can then participate in various biochemical pathways, including oxidative stress response and signal transduction. The methoxy group on the benzene ring influences the compound’s reactivity and interaction with molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
1,2,4-Triacetoxybenzene: Similar structure but lacks the methoxy group.
5-Hydroxybenzene-1,2,4-triyl triacetate: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: 5-Methoxybenzene-1,2,4-triyl triacetate is unique due to the presence of the methoxy group, which enhances its electron-donating properties and influences its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
CAS No. |
38475-42-2 |
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Molecular Formula |
C13H14O7 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(4,5-diacetyloxy-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C13H14O7/c1-7(14)18-11-6-13(20-9(3)16)12(19-8(2)15)5-10(11)17-4/h5-6H,1-4H3 |
InChI Key |
VMLCUXPGYHBUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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